2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a complex heterocyclic core structure comprising an imidazo[2,1-c][1,2,4]triazole ring system substituted with a 4-fluorophenyl group at position 5. A thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The presence of fluorine and trifluoromethoxy substituents enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N5O2S/c20-12-1-5-14(6-2-12)27-9-10-28-17(27)25-26-18(28)31-11-16(29)24-13-3-7-15(8-4-13)30-19(21,22)23/h1-8H,9-11H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDIGMATNHEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N1C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule characterized by a unique combination of functional groups and heterocyclic structures. Its molecular formula is C₁₅H₁₃F₄N₄OS, with a molecular weight of approximately 399.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties.
Structural Features
The structural components of this compound include:
- Imidazo[2,1-c][1,2,4]triazole ring : Known for its bioactive properties.
- Thioacetamide group : This functional group is often associated with increased biological activity.
- Fluorinated phenyl groups : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research has indicated that compounds related to This compound exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole can inhibit the growth of various cancer cell lines. One study reported an IC50 value of 0.62 μM against human thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.7 ± 0.2 | |
| Compound B | HepG2 (liver cancer) | 0.62 | |
| Compound C | SGC-7901 (stomach cancer) | 30.0 ± 1.2 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Mechanism of Action : The imidazole ring is known to interact with microbial enzymes and disrupt cellular processes. This interaction may lead to increased susceptibility of pathogens to treatment.
Study on Anticancer Properties
A study conducted by Zhang et al. synthesized several derivatives of imidazo[2,1-c][1,2,4]triazole and screened them for anticancer activity using TRAP PCR-ELISA assays. The most potent compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics like staurosporine .
Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of related compounds, it was observed that modifications in the thio group led to enhanced activity against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorination : The introduction of fluorine atoms enhances binding affinity to biological targets.
- Thio Group Modifications : Alterations in the thio group can affect reactivity and selectivity towards specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on synthesis, spectral properties, substituent effects, and computational similarity metrics.
Structural Analogs with Triazole-Thioether-Acetamide Backbones
Compound [7–9] ():
These 1,2,4-triazole-3-thiones share a triazole-thioether backbone but differ in substituents. For example, compound [7] contains a 4-(4-chlorophenylsulfonyl)phenyl group and a 2,4-difluorophenyl substituent. Key spectral distinctions include:- Anti-exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit structural parallels but replace fluorophenyl groups with furan. Despite this, the thioether-acetamide linkage is conserved, suggesting shared synthetic routes (e.g., S-alkylation of triazole-thiols). Anti-exudative activity in these compounds (tested at 10 mg/kg) highlights the pharmacological relevance of the core structure .
Fluorinated Aryl Substituents
- N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (): These compounds feature fluorostyryl and trifluoroacetyl groups, differing in core structure (indole vs. imidazotriazole). However, the use of fluorine substituents to modulate electronic and steric properties is a common design strategy. For instance, the trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Computational Similarity Metrics
- Tanimoto and Dice Indexes ():
Molecular similarity between the target compound and analogs can be quantified using bit-vector-based metrics. For example, comparing MACCS fingerprints or Morgan fingerprints would highlight shared pharmacophoric features (e.g., triazole rings, thioethers) and differences (e.g., trifluoromethoxy vs. sulfonyl groups). Such analyses predict overlapping bioactivities, aligning with the "similar structure, similar activity" principle .
Data Tables
Table 1: Structural and Spectral Comparison of Triazole Derivatives
Table 2: Computational Similarity Scores (Hypothetical)
| Metric | Target vs. Compound [7] | Target vs. Anti-exudative Derivative |
|---|---|---|
| Tanimoto (MACCS) | 0.75 | 0.58 |
| Dice (Morgan) | 0.82 | 0.63 |
Key Findings and Implications
- Substituent Effects: Fluorine and trifluoromethoxy groups improve metabolic stability compared to non-fluorinated analogs, as seen in and .
- Synthetic Flexibility: S-alkylation of thiol intermediates () offers a robust route for diversifying triazole-acetamide derivatives.
Q & A
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazo-triazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions to form the fused imidazo[2,1-c][1,2,4]triazole ring .
Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate (e.g., 3-mercaptoimidazo-triazole) and α-chloroacetamide derivatives in the presence of a base like triethylamine .
Functionalization : Introduction of the 4-fluorophenyl and 4-(trifluoromethoxy)phenyl groups via Suzuki coupling or Ullmann reactions, optimized for steric hindrance .
Key Conditions : Reactions require strict temperature control (0–80°C), anhydrous solvents (DMF or acetonitrile), and catalysts like Cu(I) for click chemistry steps .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and confirms regioselectivity of cyclization .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 463.5 for C₂₁H₂₀F₄N₅O₂S) and detects isotopic patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions in cyclization steps .
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings to enhance coupling efficiency of aryl halides .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for intermediates .
Q. How do substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess changes in target binding (e.g., enzyme inhibition) .
- Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., hydrogen bonding with triazole N-atoms) .
- Data Analysis : Compare IC₅₀ values across analogs to identify critical substituents for potency .
Q. What strategies resolve discrepancies in biological assay data?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition results (e.g., acetylcholinesterase) with cell-based viability assays (MTT) to rule out false positives .
- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., reaction time, drying methods) to minimize variability in compound purity .
Technical Challenges and Solutions
Q. How to address poor solubility in aqueous buffers during in vitro testing?
Methodological Answer:
Q. What analytical methods quantify trace impurities in the final product?
Methodological Answer:
- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (2.6 µm, 100 Å) and MRM transitions .
- Residual Solvent Analysis : Gas chromatography (GC-FID) with a DB-5MS column to quantify residual DMF or acetonitrile .
Critical Considerations for Advanced Research
- Metabolic Stability : Use hepatic microsome assays (human/rat) to predict CYP450-mediated degradation .
- Crystallography : Obtain single-crystal X-ray data (e.g., synchrotron sources) to resolve stereochemical ambiguities in the imidazo-triazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
